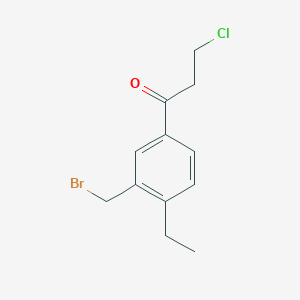

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one

Descripción

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is a halogenated aromatic ketone characterized by a 4-ethylphenyl ring substituted with a bromomethyl group at the 3-position and a 3-chloropropan-1-one chain. The chlorine atom on the propanone moiety further increases electrophilicity, making the compound reactive at the α-carbon .

Propiedades

Fórmula molecular |

C12H14BrClO |

|---|---|

Peso molecular |

289.59 g/mol |

Nombre IUPAC |

1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |

Clave InChI |

UDCUMYZLLCJOFF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(C=C1)C(=O)CCCl)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mecanismo De Acción

The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Substituent Differences

Key Observations:

- Electrophilicity and Reactivity: The bromomethyl group in the target compound increases reactivity compared to ethyl or methyl substituents (e.g., Aldi-3 in ). The α-chlorinated propanone chain enhances electrophilicity, similar to compounds in .

- Difluoromethyl in introduces electron-withdrawing effects, contrasting with the electron-donating ethyl group.

- Heterocyclic vs. Halogenated Systems : Oxadiazole-containing analogues () exhibit distinct bioactivity (anti-inflammatory, antibacterial) due to heterocyclic pharmacophores, whereas halogenated systems (target compound, ) may prioritize reactivity over target-specific interactions.

Table 3: Comparative Bioactivity and Properties

- Toxicity Considerations : Bromine and chlorine substituents may raise toxicity concerns, as seen in halogenated agrochemicals ().

Actividad Biológica

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

- IUPAC Name : 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one

- Molecular Formula : C12H14BrClO

- Molecular Weight : 303.59 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a bromomethyl group and a chloropropanone moiety, contributing to its reactivity and potential interactions with biological targets.

The biological activity of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is primarily attributed to its electrophilic nature. The compound can interact with nucleophilic sites on biomolecules, leading to:

- Protein Modification : Covalent modification of proteins, potentially altering their functions.

- Enzyme Inhibition : Inhibition of key metabolic enzymes, impacting various biochemical pathways.

- DNA Interaction : Possible mutagenic effects due to binding with DNA, which may influence gene expression and cellular function.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Potential

A study focused on the cytotoxic effects of this compound on human breast cancer (MCF-7) cells demonstrated a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates at concentrations above 100 µM, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-one | Chlorinated Ketone | Moderate anticancer activity |

| 1-(4-Bromophenyl)-2-chloropropan-1-one | Chlorinated Alcohol | Moderate antimicrobial activity |

| 3-Amino-1-(4-bromophenyl)propan-1-one | Amino Ketone | Enhanced enzyme interaction |

This table highlights the unique biological activity of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one compared to structurally similar compounds.

Study on Cytotoxic Effects

A recent investigation examined the cytotoxic effects of the compound on MCF-7 cells. The results indicated:

- Concentration : Higher concentrations (100 µM) led to significant cell death.

- Mechanism : Apoptotic pathways were activated, as evidenced by increased caspase activity.

Antimicrobial Research

In another study, the compound was tested against various bacterial strains. The findings suggested:

- Effectiveness : It exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

- Mechanism : The proposed mechanism involved disruption of the bacterial cell wall integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.